S-(2-Chlorovinyl)-L-cysteine
Description
S-(2-Chlorovinyl)-L-cysteine is a cysteine conjugate characterized by a vinyl group substituted with a chlorine atom at the second carbon, linked via a thioether bond to the sulfur of L-cysteine. These compounds are typically metabolites of halogenated hydrocarbons (e.g., trichloroethylene) and exert toxicity through bioactivation by renal cysteine conjugate β-lyases, yielding reactive thiols or sulfoxides that bind covalently to cellular macromolecules .
Properties
CAS No. |
115453-71-9 |
|---|---|
Molecular Formula |
C19H21N4NaO3S |
Molecular Weight |
181.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |
InChI Key |
IPUYWODMJIEJQU-QPHDTYRISA-N |
SMILES |
C(C(C(=O)O)N)SC=CCl |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C=C/Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC=CCl |
Synonyms |
L-Alanine, 3-((2-chloroethenyl)thio)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural analogs differ in halogenation patterns and substituents, influencing toxicity, metabolic pathways, and transport mechanisms:
Table 1: Structural Comparison
| Compound | Structure | Halogenation/Substituents |
|---|---|---|
| S-(2-Chlorovinyl)-L-cysteine | CH₂=CHCl-S-Cysteine | 1 chlorine (vinyl) |
| DCVC | Cl₂C=CH-S-Cysteine | 2 chlorines (dichlorovinyl) |
| TCVC | Cl₃C=CH-S-Cysteine | 3 chlorines (trichlorovinyl) |
| S-Allyl-L-cysteine | CH₂=CHCH₂-S-Cysteine | Allyl group (no halogens) |
| S-Benzyl-L-cysteine | PhCH₂-S-Cysteine | Benzyl group (no halogens) |
Toxicity Profiles
Table 2: Comparative Toxicity and Mechanisms
*Data extrapolated from analogs.
Key Findings :
- Halogenation and Reactivity : Increased halogenation (e.g., DCVC vs. TCVC) enhances electrophilicity, leading to greater β-lyase-mediated bioactivation and covalent binding to mitochondrial proteins .
- Sulfoxidation: Chlorinated conjugates (DCVC, TCVC) undergo flavin-containing monooxygenase (FMO3)-mediated sulfoxidation, generating reactive intermediates that form glutathione (GSH) conjugates . Non-halogenated analogs (e.g., S-allyl) produce non-reactive sulfoxides.
- Mitochondrial Toxicity : All halogenated conjugates inhibit mitochondrial respiration, but only pentachlorobutadienyl-L-cysteine (PCBC) uncouples oxidative phosphorylation, indicating substituent-dependent mechanisms .
Metabolic and Transport Pathways
Table 3: Metabolism and Species Differences
Key Insights :
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